molecular formula C12H14N4S B12617449 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- CAS No. 918313-40-3

1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-

Cat. No.: B12617449
CAS No.: 918313-40-3
M. Wt: 246.33 g/mol
InChI Key: WVMUZDCHSWDZQK-LLVKDONJSA-N
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Description

1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is a heterocyclic compound that features a triazole ring fused with a phenyl group and a thiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high regioselectivity and yield. The reaction involves the use of phenyl azide and an alkyne derivative of thiazolidine under copper catalysis to form the triazole ring .

Industrial Production Methods

In industrial settings, the synthesis is often carried out under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with minimal metal leaching and high yields .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]- is unique due to its combination of the triazole ring, phenyl group, and thiazolidine moiety.

Properties

CAS No.

918313-40-3

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

(4R)-4-[(5-phenyltriazol-1-yl)methyl]-1,3-thiazolidine

InChI

InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)12-6-14-15-16(12)7-11-8-17-9-13-11/h1-6,11,13H,7-9H2/t11-/m1/s1

InChI Key

WVMUZDCHSWDZQK-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](NCS1)CN2C(=CN=N2)C3=CC=CC=C3

Canonical SMILES

C1C(NCS1)CN2C(=CN=N2)C3=CC=CC=C3

Origin of Product

United States

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